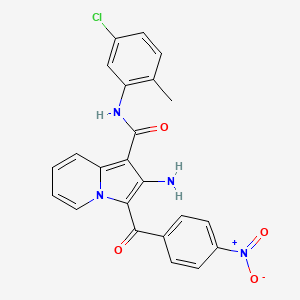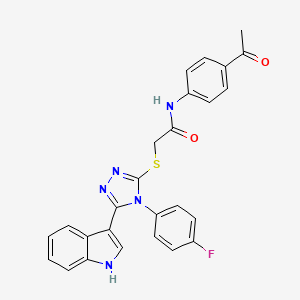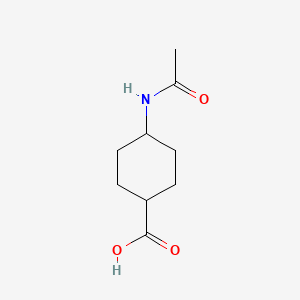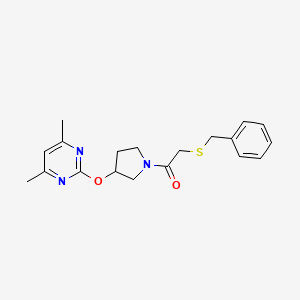![molecular formula C15H9F3N2O3 B2541138 N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 241127-00-4](/img/structure/B2541138.png)
N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H9F3N2O3 and its molecular weight is 322.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological and Medicinal Properties
N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide and related compounds exhibit a range of biological and medicinal properties. They are prominent in pharmaceutical research, particularly due to their structural uniqueness and potential therapeutic applications. For instance, some derivatives of this compound have been studied for their antitubercular activity, showing significant in-vitro and in-vivo activity against Mycobacterium tuberculosis and multi-drug resistant M. tuberculosis. This highlights the potential of these compounds in addressing challenging infectious diseases (Sriram et al., 2010).
Structural and Chemical Analysis
The structural and chemical characteristics of compounds related to this compound are of significant interest. Studies involving single crystal X-ray diffraction methods have been conducted to understand the precise molecular structure of these compounds, which is crucial for their potential applications in various fields, including material sciences and drug design (Kirillov et al., 2016).
Synthesis and Applications in Organic Chemistry
The compound and its analogs are often synthesized through multicomponent reactions, showcasing their versatility and potential in organic synthesis. These synthetic routes not only provide access to a variety of structurally diverse molecules but also highlight the compound's role in the development of new organic synthesis methodologies. These methodologies have implications for the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Elinson et al., 2018).
Computational Studies and Drug Design
Computational studies, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) assessments, are fundamental in understanding the interaction of these compounds with biological targets. Such studies are integral in the early stages of drug design, helping to predict the behavior of these compounds in biological systems and their potential as therapeutic agents. Docking studies, for instance, have been used to explore the anticancer activities of chromeno[4,3-b]pyridine derivatives, underscoring the compound's relevance in the field of drug discovery and development (Abd El Ghani et al., 2022).
Properties
IUPAC Name |
N-methyl-5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O3/c1-19-13(22)9-6-8-11(21)7-4-2-3-5-10(7)23-14(8)20-12(9)15(16,17)18/h2-6H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZHNZQCJUQOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2541065.png)

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2541074.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2541076.png)

